2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal

Catalog No.
S3720653
CAS No.
8008-57-9
M.F
C15H22O
M. Wt
218.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal

CAS Number

8008-57-9

Product Name

2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal

IUPAC Name

2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3

InChI Key

NOPLRNXKHZRXHT-UHFFFAOYSA-N

SMILES

CC(=CCCC(=C)C=C)CCC=C(C)C=O

Canonical SMILES

CC(=CCCC(=C)C=C)CCC=C(C)C=O

Food Preservation

Antibacterial and Antifungal Properties

Insecticidal Activities

Health Benefits

Anticancer Properties

Waste Management

Antimicrobial Properties

Green Pesticides

Aromatherapy

Industrial Uses

Antimicrobial Effects

2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal is an organic compound characterized by its complex structure featuring multiple double bonds and an aldehyde functional group. Its molecular formula is C15H22OC_{15}H_{22}O with a molecular weight of approximately 218.33 g/mol. The compound is also known as beta-Sinensal and has various structural representations, including its IUPAC name: (2Z,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal .

The mechanisms underlying the various functionalities of orange oil are still under investigation. Here are some proposed mechanisms:

  • Antimicrobial activity: Limonene disrupts the cell membranes of bacteria and fungi, leading to leakage of cellular contents and cell death.
  • Anticancer activity: Limonene might interfere with cancer cell proliferation and induce apoptosis (programmed cell death) through various pathways [].
  • Aromatherapy effects: The inhaled aroma of orange oil may activate the olfactory system in the brain, influencing mood and alertness through neurotransmitter modulation.
  • Skin irritation: Undiluted or concentrated orange oil can irritate the skin [].
  • Photosensitivity: Limonene can cause photosensitivity, increasing sunburn risk with sun exposure [].
  • Flammability: Orange oil is a flammable liquid and should be handled with caution near heat or open flames [].
Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to yield carboxylic acids.
  • Reduction: This can convert the compound into alcohols.
  • Substitution: The presence of double bonds allows for various substitution reactions with nucleophiles .

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents: Potassium permanganate for oxidation.
  • Reducing agents: Sodium borohydride for reduction.
  • Nucleophiles: Various nucleophiles for substitution reactions.

The reaction conditions are optimized based on the desired product outcomes, such as temperature and solvent choice.

Major Products Formed

The products formed from the reactions depend on the type:

  • Oxidation yields carboxylic acids.
  • Reduction leads to alcohol formation .

Research indicates that 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal exhibits potential biological activities. It has been studied for its anti-obesity effects through various mechanisms, including modulation of peroxisome proliferator-activated receptors (PPARs). These receptors are crucial in regulating lipid metabolism and energy homeostasis. Additionally, ongoing studies are exploring its possible therapeutic applications in medicine due to its unique structural characteristics .

Synthetic Routes

The synthesis of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal can be achieved through several methods:

  • Conventional Organic Synthesis: Involves the reaction of specific precursors under controlled conditions to synthesize the compound.
  • Industrial Production: Large-scale synthesis utilizes optimized conditions to maximize yield and purity. Specific methods may vary based on resource availability and production requirements .

Reaction Conditions

The synthesis typically involves precise control over temperature and reaction time to ensure high-quality product formation.

This compound has various applications across different fields:

  • Fragrance and Flavor Industry: Due to its distinctive odor profile, it is used in creating fragrances and flavorings.
  • Chemical Research: Serves as a precursor in synthesizing more complex organic molecules.
  • Biological Research: Its interactions with biological molecules make it a subject of interest in medicinal chemistry .

Studies have focused on the interactions of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal with biological systems. Its potential effects on cellular pathways related to metabolism and its role in modulating receptor activity are key areas of investigation. These studies aim to elucidate how this compound may influence biological processes and contribute to therapeutic strategies .

Several compounds share structural similarities with 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
Beta-Sinensal (2,6-Dimethyl-10-methylenedodeca-2,6,11-trienal)Similar molecular formula C15H22OC_{15}H_{22}OKnown for its distinct aroma used in flavoring
2,6-DimethylundecadienalContains fewer double bondsExhibits different reactivity patterns
10-MethylenedodecanalHas a similar aldehyde group but fewer methyl groupsLess complex structure compared to 2,6-Dimethyl...
DodecatrienalLacks additional methyl groupsSimpler structure with different biological activities

The uniqueness of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal lies in its specific arrangement of double bonds and methyl groups that confer distinct chemical properties and biological activities not fully replicated in these similar compounds .

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Exact Mass

218.167065321 g/mol

Monoisotopic Mass

218.167065321 g/mol

Heavy Atom Count

16

Use Classification

Agrochemicals -> Insecticides
Cosmetics -> Astringent; Emollient; Skin conditioning; Tonic

Dates

Last modified: 04-14-2024

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